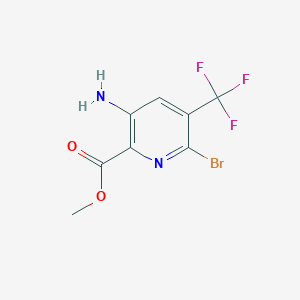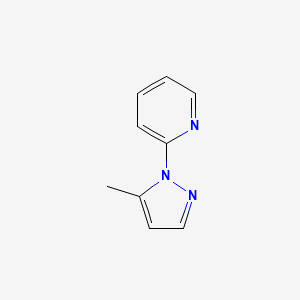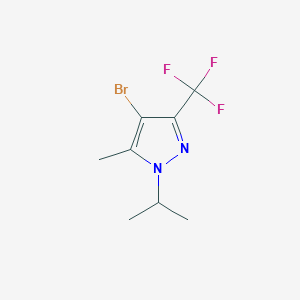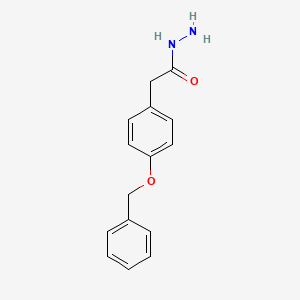
(4-Benzyloxy-phenyl)-acetic acid hydrazide
Vue d'ensemble
Description
(4-Benzyloxy-phenyl)-acetic acid hydrazide, also known as BPAH, is a synthetic compound with a wide range of uses in scientific research and laboratory experiments. BPAH has the ability to interact with biomolecules, making it an ideal tool for studying the structure and function of proteins, enzymes, and other cellular components.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Analgesic and Anti-inflammatory Applications : Research by Salgın-Gökşen et al. (2007) demonstrates the synthesis of acetic acid hydrazide derivatives exhibiting high analgesic and anti-inflammatory activities, although their antimicrobial effectiveness was limited (Salgın-Gökşen et al., 2007). Similarly, Turan-Zitouni et al. (2014) synthesized aroyl propionic acid derivatives including N-acylhydrazone motif, which showed significant anti-nociceptive and anti-inflammatory effects (Turan-Zitouni et al., 2014).
Antimicrobial and Antifungal Properties : Maru et al. (2015) reported on Schiff base derivatives of benzoxazole showing substantial antibacterial and antifungal activities, highlighting the potential of these compounds in addressing microbial resistance (Maru et al., 2015).
Chemical Properties and Coordination Complexes
Chemical Synthesis and Structural Analysis : Xiao-qiang He (2013) explored the novel aggregation of a specific acetic acid hydrazide and its dioxomolybdenum(VI) complex, showcasing the versatility of these compounds in forming coordination complexes with potential catalytic or material applications (Xiao-qiang He, 2013).
Anticancer Potential
Synthesis and Anticancer Activity : Mehvish and Kumar (2022) synthesized derivatives of 3(2h)-one pyridazinone with evaluated antioxidant activities, implicating their potential use in developing new anticancer agents (Mehvish & Kumar, 2022).
Propriétés
IUPAC Name |
2-(4-phenylmethoxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-17-15(18)10-12-6-8-14(9-7-12)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCYALAYYSOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyloxy-phenyl)-acetic acid hydrazide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)

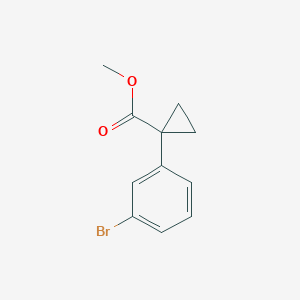
![Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate](/img/structure/B1467808.png)
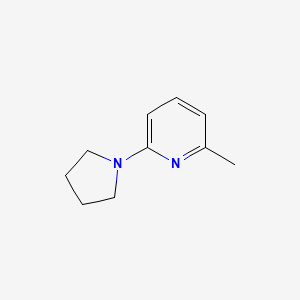
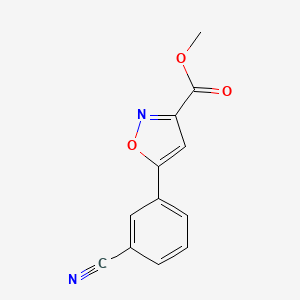

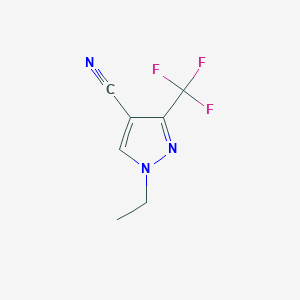
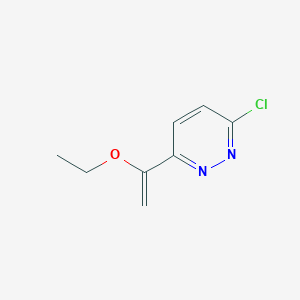
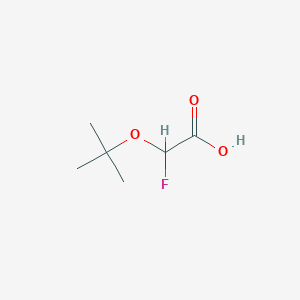
![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)
